

## cross-reactivity profiling of umbralisib against other kinases

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Compound of Interest		
Compound Name:	Umbralisib	
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# Umbralisib: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **umbralisib**, a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ). **Umbralisib** was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), although this approval was later withdrawn.[1] [2] This document summarizes available quantitative data on its cross-reactivity against other kinases, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.

#### **Executive Summary**

**Umbralisib** is a kinase inhibitor with primary targets being PI3K $\delta$  and CK1 $\epsilon$ .[2][3] Preclinical studies have demonstrated its high selectivity for the delta isoform of PI3K over other class I isoforms ( $\alpha$ ,  $\beta$ , and  $\gamma$ ). This selectivity is thought to contribute to a more manageable safety profile compared to less selective PI3K inhibitors.[4][5][6] Off-target activity has been noted against a mutated form of the ABL1 kinase.[1][3] A comprehensive screen of **umbralisib** against a panel of 442 kinases was performed during its development, as referenced in FDA documents; however, the detailed results of this broad kinome scan are not publicly available.



## **Cross-Reactivity Profile of Umbralisib**

The following tables summarize the available quantitative data on the inhibitory activity of **umbralisib** against its primary targets and other kinases.

Table 1: Umbralisib Activity against Primary Targets and

**PI3K Isoforms** 

Target	Method	Value	Selectivity vs. Pl3Kδ	Reference
ΡΙ3Κδ	IC50	22.2 nM	-	[7]
Kd	-	-	[4]	
ΡΙ3Κα	Kd	>1500-fold less potent	>1500x	[4][6]
IC50	>1000-fold less potent	>1000x	[7]	
РІЗКβ	Kd	>1500-fold less potent	>1500x	[4][6]
IC50	>30-50-fold less potent	>30-50x	[7]	
РІЗКу	Kd	~225-fold less potent	~225x	[4][6]
IC50	>15-50-fold less potent	>15-50x	[7]	
CK1ε	EC50	6.0 μΜ	-	[8]
IC50	37 nM	-		

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant. Note the variability in reported CK1ɛ inhibition, which may be due to different assay conditions.

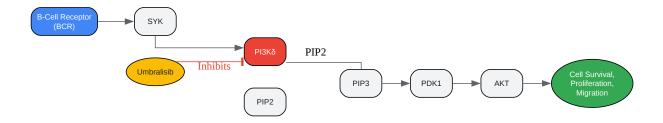


**Table 2: Other Known Kinase Interactions** 

Target	Activity	Reference
ABL1 (mutated form)	Inhibition observed in biochemical assays	[1][3]

### **Signaling Pathways and Experimental Workflows**

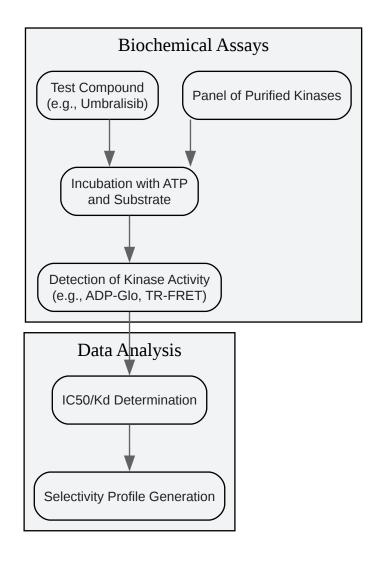
The following diagrams illustrate the signaling pathways affected by **umbralisib** and a general workflow for kinase inhibitor profiling.



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Caption: PI3Kδ Signaling Pathway in B-Cells.





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